molecular formula C15H11FN2O3 B5530897 3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide

Cat. No. B5530897
M. Wt: 286.26 g/mol
InChI Key: JSAVIQCPGRLDMJ-UHFFFAOYSA-N
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Description

Research on isoxazole derivatives, including those with substitutions similar to "3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide," has been significant due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds often serve as key intermediates or final products in the synthesis of drugs and materials with unique biological activities.

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves cyclization reactions, starting from appropriate precursors such as hydroxylamine and β-dicarbonyl compounds or through 1,3-dipolar cycloadditions involving nitrile oxides and alkynes or alkenes. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of related compounds through specific synthetic routes, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired regioisomeric products (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These analyses reveal the arrangement of atoms within the molecule and the presence of functional groups, essential for understanding the compound's reactivity and properties. Studies by Jasinski et al. (2012) on pyrazoline derivatives provide examples of how crystal structure analysis can offer insights into molecular conformation and intermolecular interactions (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the target molecules they interact with. Some aromatic amides have been found to exhibit biological activity, such as antibacterial, antifungal, and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of aromatic amides and related compounds is a vibrant field of research in organic and medicinal chemistry. Future research may focus on the synthesis of new compounds with improved properties, the exploration of their biological activity, and their potential applications in medicine .

properties

IUPAC Name

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAVIQCPGRLDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-5-carboxamide

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